molecular formula C20H20N4O B2835463 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2062348-89-2

2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2835463
CAS No.: 2062348-89-2
M. Wt: 332.407
InChI Key: QZPOUMSDUDHAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex bicyclic scaffold comprising a cyclohepta[d]pyrimidin core fused with an epimino group (5R,8S configuration) and a 1-methylindol-3-yl moiety linked via a methanone bridge. Structural characterization likely employs advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as seen in analogous compounds .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-23-11-13(15-4-2-3-5-18(15)23)8-20(25)24-14-6-7-19(24)16-10-21-12-22-17(16)9-14/h2-5,10-12,14,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPOUMSDUDHAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3C5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone (CAS Number: 2062348-89-2) is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4OC_{20}H_{20}N_{4}O, with a molecular weight of 332.4 g/mol. The structure features an indole moiety and a tetrahydro-pyrimidine derivative, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC20H20N4O
Molecular Weight332.4 g/mol
CAS Number2062348-89-2

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The indole derivatives have been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from tris(1H-indol-3-yl)methylium salts demonstrated minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various strains, including multidrug-resistant bacteria .

In vitro tests indicated that the compound could effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 0.5 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity

While the antimicrobial activity is promising, it is crucial to evaluate cytotoxic effects on human cells. In studies involving human fibroblast cells (HPF-hTERT), the compound exhibited relatively low cytotoxicity compared to its antimicrobial efficacy . This balance between activity and toxicity is essential for the development of safe therapeutic agents.

Study 1: Antimicrobial Efficacy

A study conducted on various indole derivatives showed that those with longer carbon chains exhibited heightened antimicrobial activity. Specifically, derivatives with C5-C6 chains were significantly more effective than shorter counterparts, suggesting that structural modifications can enhance bioactivity .

Study 2: In Vivo Testing

In vivo experiments using mouse models demonstrated that selected compounds based on the indole framework showed good tolerability and low toxicity. These compounds were tested in models of staphylococcal sepsis and displayed promising results in reducing bacterial load without significant adverse effects on host health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related methanone derivatives, emphasizing core heterocycles, substituents, and synthesis/analytical methodologies:

Compound Core Heterocycle Substituents/Modifications Key Analytical/Synthetic Notes Reference
Target Compound : 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone Cyclohepta[d]pyrimidin with epimino bridge 1-methylindol-3-yl; (5R,8S) stereochemistry Stereochemical analysis via X-ray crystallography or NOESY NMR; HRMS for molecular confirmation. -
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Pyrido[4,3-b]indole Dimethylamino group on indole; tetrahydro-pyridoindole scaffold Purified via preparative HPLC-MS; biological activity linked to indole modifications .
(6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone Pyrido[4,3-b]indole Trifluoromethyl pyrazole; fluoro and methyl groups on pyridoindole Silica gel chromatography for purification; trifluoromethyl enhances lipophilicity .
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyrazole-pyridine hybrid Indol-3-yl and phenyl groups on pyrazole; dihydropyrazole backbone Synthesized via chalcone cyclization with nicotinic acid hydrazide; TLC for purity .
(S)-(1-(Chloromethyl)-5-hydroxy-8-methoxybenzo[e]indol-3-yl)(thieno[2,3-b]quinolin-2-yl)methanone Benzo[e]indole-thienoquinoline Chloromethyl, hydroxy, and methoxy groups on benzoindole; thienoquinoline moiety Structural complexity necessitates X-ray crystallography for confirmation .

Structural and Functional Insights

Heterocyclic Core Variations: The target compound’s cyclohepta[d]pyrimidin-epimino system is distinct from the pyrido[4,3-b]indole cores in or pyrazole-pyridine hybrids in . Stereochemistry: The (5R,8S) configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in analogues (e.g., ), which could influence enantioselective activity.

Substituent Effects: 1-Methylindol-3-yl vs. dimethylamino-indolyl () or trifluoromethyl-pyrazolyl (): Methyl groups enhance metabolic stability, while polar substituents (e.g., -N(CH₃)₂, -CF₃) may improve solubility or target affinity. Epimino Bridge: Unique to the target compound, this moiety could act as a hydrogen bond donor/acceptor, unlike the saturated tetrahydro-pyridoindole systems in .

Synthetic and Analytical Approaches :

  • Similar purification methods (e.g., silica gel chromatography , HPLC-MS ) are employed across compounds.
  • The target compound’s stereochemical complexity likely requires advanced techniques like X-ray crystallography (as in ) or chiral NMR analysis.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions , leveraging azomethine ylides and dipolarophiles under reflux conditions (ethanol with triethylamine). This approach is analogous to structurally similar triazoline derivatives . Critical parameters include reaction time (8–12 hours) and stoichiometric control to minimize side products. Post-synthesis purification via slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray analysis .

Q. How is stereochemical integrity ensured during synthesis, particularly for the (5R,8S) configuration?

  • Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis . For example, using chiral amines or transition-metal catalysts during cycloaddition ensures retention of the (5R,8S) configuration. X-ray crystallography (e.g., Cu-Kα radiation, 0.5 × 0.3 × 0.2 mm crystals) is mandatory for confirming stereochemistry .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), HRMS (ESI/Q-TOF), and FTIR is essential. For instance:

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm the indole moiety.
  • ¹³C NMR : Signals near δ 190 ppm indicate the ethanone carbonyl.
  • X-ray diffraction resolves the fused cycloheptapyrimidine framework (bond angles: 108–112°) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding affinities. The indole and pyrimidine moieties show strong π-π stacking with ATP-binding pockets. Key residues (e.g., Lys-33, Asp-184) in kinase targets form hydrogen bonds with the epiminocycloheptapyrimidine group .

Q. What experimental strategies address low yields in the final cycloaddition step?

  • Methodological Answer : Optimize reflux time (extend to 14 hours) and use microwave-assisted synthesis (150°C, 300 W) to enhance reaction efficiency. Solvent screening (e.g., DMF vs. ethanol) and additives (e.g., ZnCl₂) improve dipolarophile reactivity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

  • Methodological Answer : Introduce halogens (Br, Cl) at the indole 5-position via Ullmann coupling or electrophilic substitution . For example, brominated analogs show enhanced cytotoxicity (IC₅₀ = 2.1 µM vs. 8.3 µM in parental compound) in MCF-7 cell lines due to increased hydrophobic interactions .

Q. What are the challenges in resolving racemic mixtures of this compound?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or kinetic resolution with enantioselective enzymes (e.g., Candida antarctica lipase B). Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Data Contradiction and Validation

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Perform solubility assays in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 270 nm). Contradictions often arise from impurities; repurify via column chromatography (silica gel, gradient elution) and validate with LC-MS .

Q. Why do in vitro and in vivo bioactivity results diverge for this compound?

  • Methodological Answer : Address pharmacokinetic limitations (e.g., poor oral bioavailability) using pro-drug strategies (e.g., esterification of the ethanone group). Conduct ADMET profiling (Caco-2 permeability, microsomal stability) to identify metabolic bottlenecks .

Methodological Best Practices

  • Stereochemical Validation : Always cross-validate NMR (NOESY) with X-ray data to confirm configurations .
  • Bioactivity Assays : Use 3D tumor spheroids instead of monolayer cultures for physiologically relevant IC₅₀ values .
  • Data Reproducibility : Adopt DoE (Design of Experiments) for reaction optimization to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.